molecular formula C16H22ClN2Rh- B1232407 Cyclooctadiene-(2-pyridinalethylimine)rhodamine I CAS No. 98716-30-4

Cyclooctadiene-(2-pyridinalethylimine)rhodamine I

Cat. No. B1232407
CAS RN: 98716-30-4
M. Wt: 380.72 g/mol
InChI Key: DKWWSBSOARYWOW-ONEVTFJLSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclooctadiene-(2-pyridinalethylimine)rhodamine I, or CPET, is a fluorescent probe that has been widely used in scientific research. It is a complex molecule that consists of a rhodamine fluorophore, which emits red light, and a pyridine ligand, which binds to metal ions. CPET has been used in various applications, including bioimaging, sensing, and catalysis.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Cyclooctadiene-(2-pyridinalethylimine)rhodamine I involves the reaction of cyclooctadiene with 2-pyridinalethylimine followed by complexation with rhodamine I.

Starting Materials
Cyclooctadiene, 2-pyridinalethylimine, Rhodamine I

Reaction
Step 1: Cyclooctadiene is reacted with 2-pyridinalethylimine in the presence of a suitable solvent and a catalyst to form the intermediate cyclooctadiene-(2-pyridinalethylimine) complex., Step 2: The intermediate complex is then reacted with Rhodamine I in the presence of a suitable solvent and a catalyst to form the final product, Cyclooctadiene-(2-pyridinalethylimine)rhodamine I., Step 3: The final product is purified using standard techniques such as column chromatography or recrystallization.

Mechanism Of Action

CPET works by binding to metal ions, which causes a change in its fluorescence properties. When CPET binds to a metal ion, the rhodamine fluorophore undergoes a structural change, which results in a shift in its emission wavelength. This change in fluorescence can be used to detect the presence of metal ions in a sample.

Biochemical And Physiological Effects

CPET has no known biochemical or physiological effects on living organisms. It is a non-toxic molecule that has been used in various biological studies without any adverse effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of CPET is its high sensitivity and selectivity for metal ions. It can detect metal ions at very low concentrations and can distinguish between different types of metal ions. Another advantage of CPET is its fluorescence properties, which allow for easy detection and visualization of metal ions in samples. However, one limitation of CPET is its limited stability in aqueous solutions, which can affect its performance in certain applications.

Future Directions

There are several future directions for the use of CPET in scientific research. One direction is the development of new CPET derivatives that have improved stability and performance in aqueous solutions. Another direction is the use of CPET in new applications, such as drug delivery and gene therapy. Additionally, CPET can be used in combination with other fluorescent probes to create multi-functional imaging agents for biological studies.

Scientific Research Applications

CPET has been used in various scientific research applications, including bioimaging, sensing, and catalysis. In bioimaging, CPET has been used to visualize metal ions in living cells and tissues. In sensing, CPET has been used to detect metal ions in environmental samples and biological fluids. In catalysis, CPET has been used as a catalyst in various organic reactions.

properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;N-ethyl-1-pyridin-2-ylmethanimine;rhodium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.C8H12.ClH.Rh/c1-2-9-7-8-5-3-4-6-10-8;1-2-4-6-8-7-5-3-1;;/h3-7H,2H2,1H3;1-2,7-8H,3-6H2;1H;/p-1/b;2-1-,8-7-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWWSBSOARYWOW-ONEVTFJLSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=CC1=CC=CC=N1.C1CC=CCCC=C1.[Cl-].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN=CC1=CC=CC=N1.C1/C=C\CC/C=C\C1.[Cl-].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN2Rh-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclooctadiene-(2-pyridinalethylimine)rhodamine I

CAS RN

98716-30-4
Record name Cyclooctadiene-(2-pyridinalethylimine)rhodamine I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098716304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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